molecular formula C7H4ClF3O B1397887 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene CAS No. 1136961-91-5

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene

Cat. No.: B1397887
CAS No.: 1136961-91-5
M. Wt: 196.55 g/mol
InChI Key: INHVSFGPYWTLQL-UHFFFAOYSA-N
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Description

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and difluoromethoxy groups

Preparation Methods

The synthesis of 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 1-chloro-3-fluorobenzene with difluoromethyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution of the hydrogen atom with the difluoromethoxy group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to increase yield and efficiency while minimizing by-products and waste.

Chemical Reactions Analysis

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: It can be oxidized to form corresponding phenols or quinones under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form benzene derivatives with fewer substituents using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their fluidity and affecting signal transduction pathways .

Comparison with Similar Compounds

1-Chloro-2-(difluoromethoxy)-3-fluorobenzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-chloro-2-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHVSFGPYWTLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136961-91-5
Record name 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-6-fluorophenol (1.8 g, 12.33 mmol) was dissolved in dimethylformamide (DMF; 22 mL) and water (2.2 mL). Potassium carbonate (2.55 g, 18.5 mmol) and sodium chlorodifluoroacetate (4.7 g, 30.8 mmol) were then added and the solution was heated to 100° C. for 3 h. The cooled reaction mixture was then diluted with concentrated HCl (10 mL) and the resulting solution was stirred for 2 h. The reaction mixture was diluted with diethyl ether, washed with water, washed twice with 1M NaOH, washed once with brine, dried, filtered and concentrated under vacuum to yield the title compound (1 g, 41% yield) that was used in subsequent reactions without further purification.
Quantity
1.8 g
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reactant
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22 mL
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2.55 g
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4.7 g
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reactant
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Quantity
2.2 mL
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solvent
Reaction Step Three
Name
Quantity
10 mL
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
41%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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